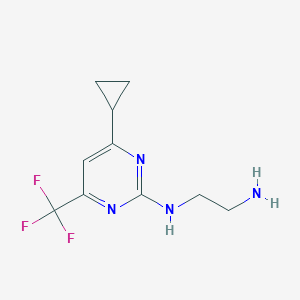

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Description

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H13F3N4 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group, along with an ethane-1,2-diamine moiety.

Properties

IUPAC Name |

N'-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(6-1-2-6)16-9(17-8)15-4-3-14/h5-6H,1-4,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBKUGFLPCGFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)NCCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of Substituents: The cyclopropyl and trifluoromethyl groups are introduced onto the pyrimidine ring using suitable reagents and catalysts under controlled conditions.

Attachment of Ethane-1,2-diamine: The ethane-1,2-diamine moiety is attached to the pyrimidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Medicinal Chemistry

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets.

Mechanism of Action :

The compound may interact with enzymes or receptors, modulating their activity. Studies indicate that it could inhibit certain pathways relevant to disease progression.

| Target Pathway | Effect |

|---|---|

| Enzyme Inhibition | Modulates metabolic pathways |

| Receptor Interaction | Alters signaling cascades |

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Research

The compound's structural characteristics suggest potential anticancer activity. Research indicates that it may induce apoptosis in cancer cells and inhibit proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies evaluated the compound's effects on different cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound may be more effective than standard chemotherapeutic agents in certain contexts.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials. Its unique chemical structure allows for the development of advanced polymers and composites with tailored properties.

Mechanism of Action

The mechanism of action of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-Cyclopropyl-6-methylpyrimidin-2-yl)ethane-1,2-diamine

- N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine

Uniqueness

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to the presence of both cyclopropyl and trifluoromethyl groups on the pyrimidine ring, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic compound noted for its diverse biological activities. This compound, characterized by its unique pyrimidine structure and substituents, has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly in the context of antimicrobial and anticancer therapies.

- Molecular Formula : C11H15F3N4

- Molecular Weight : 260.26 g/mol

- IUPAC Name : N'-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL . The presence of the trifluoromethyl group enhances lipophilicity and may contribute to improved membrane permeability, facilitating the compound's entry into bacterial cells.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, related pyrimidine derivatives have shown selective cytotoxicity against human tumor cell lines .

Research Findings

Case Study 1: Antimycobacterial Activity

A series of compounds including this compound were tested for their activity against non-tuberculous mycobacteria. The results indicated that modifications at the 6-position of the pyrimidine ring significantly influenced antimicrobial potency, with some derivatives achieving MIC values comparable to established antibiotics .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer effects of pyrimidine derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.